molecular formula C13H19BrO3S B14206940 2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 728008-44-4

2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B14206940
CAS No.: 728008-44-4
M. Wt: 335.26 g/mol
InChI Key: NDBKKRBFEIGSQK-UHFFFAOYSA-N
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Description

2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine is a complex organic compound that belongs to the class of thienodioxines. This compound is characterized by the presence of a brominated hexyl chain attached to a dihydrothieno[3,4-b][1,4]dioxine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with 6-bromohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the hexyl chain can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thieno[3,4-b][1,4]dioxine core can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azidohexyl derivatives, thiocyanatohexyl derivatives, and various amine-substituted hexyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydro derivatives of the original compound.

Scientific Research Applications

2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The brominated hexyl chain can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The thieno[3,4-b][1,4]dioxine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Ethylenedioxythiophene (EDOT): A structurally related compound used in the synthesis of conductive polymers.

    Hydroxymethyl EDOT: A derivative of EDOT with a hydroxymethyl group, used in the development of functional polymers.

    Poly(3,4-ethylenedioxythiophene) (PEDOT): A polymer derived from EDOT, known for its excellent electrical conductivity and stability.

Uniqueness

2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to the presence of the brominated hexyl chain, which imparts distinct chemical and biological properties

Properties

CAS No.

728008-44-4

Molecular Formula

C13H19BrO3S

Molecular Weight

335.26 g/mol

IUPAC Name

3-(6-bromohexoxymethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C13H19BrO3S/c14-5-3-1-2-4-6-15-7-11-8-16-12-9-18-10-13(12)17-11/h9-11H,1-8H2

InChI Key

NDBKKRBFEIGSQK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CSC=C2O1)COCCCCCCBr

Origin of Product

United States

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